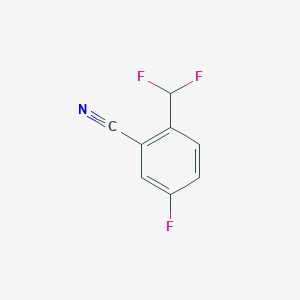
2-(Difluoromethyl)-5-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-5-fluorobenzonitrile is an organic compound characterized by the presence of both difluoromethyl and fluorobenzonitrile groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-fluorobenzonitrile typically involves the introduction of difluoromethyl and fluorobenzonitrile groups onto a benzene ring. One common method includes the reaction of 2,5-difluorobenzonitrile with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-5-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Difluoromethyl)-5-fluorobenzonitrile is used as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from agrochemicals to advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)-5-fluorobenzonitrile exerts its effects depends on its specific application. In drug design, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl and fluorobenzonitrile groups can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)-5-fluorobenzonitrile
- 2-(Difluoromethyl)-4-fluorobenzonitrile
- 2-(Difluoromethyl)-5-chlorobenzonitrile
Uniqueness
Compared to similar compounds, 2-(Difluoromethyl)-5-fluorobenzonitrile offers a unique combination of electronic and steric properties. The presence of both difluoromethyl and fluorobenzonitrile groups can enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H4F3N |
|---|---|
Molekulargewicht |
171.12 g/mol |
IUPAC-Name |
2-(difluoromethyl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3N/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-3,8H |
InChI-Schlüssel |
FOQJQOXJOLVNJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C#N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


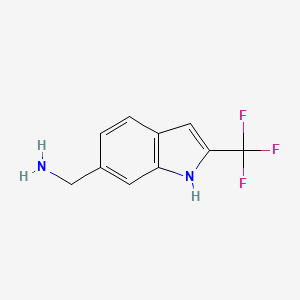
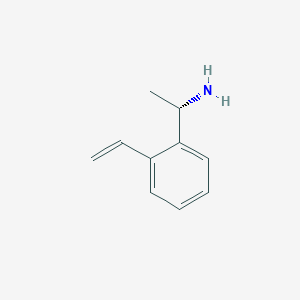
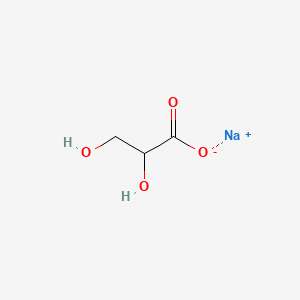
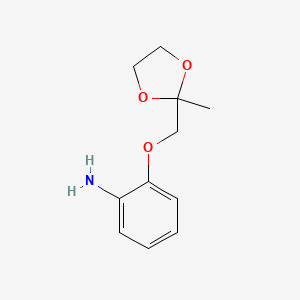
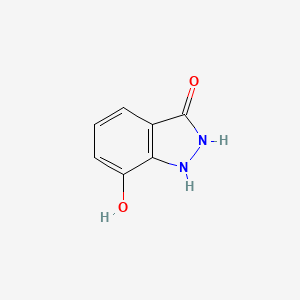
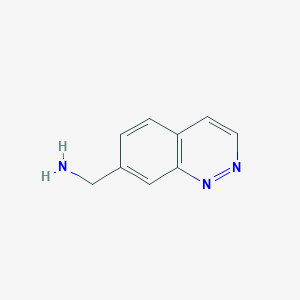
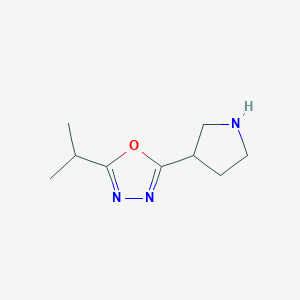

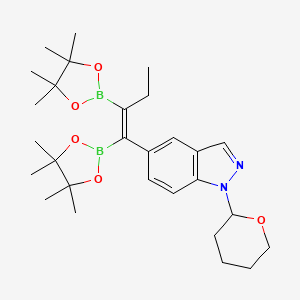

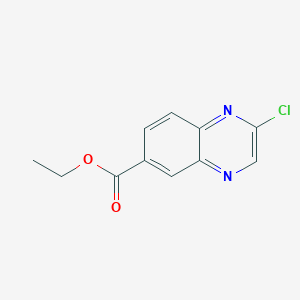
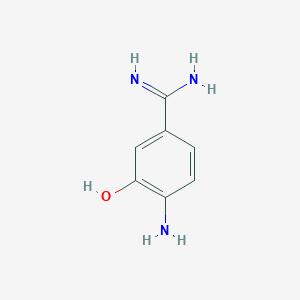
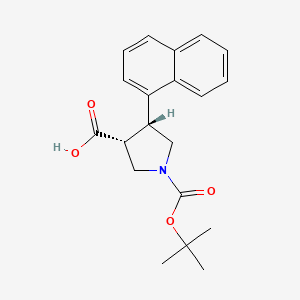
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)
